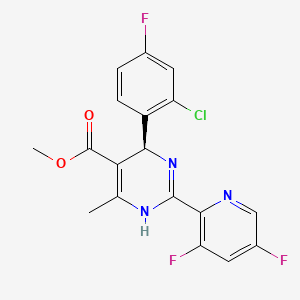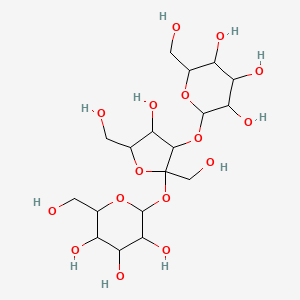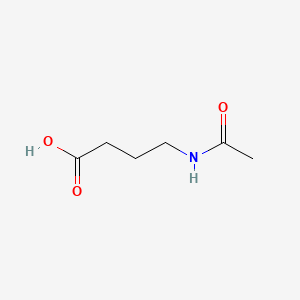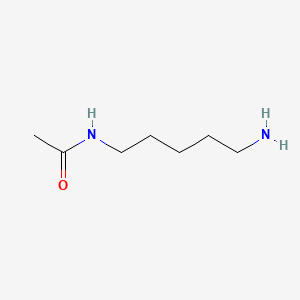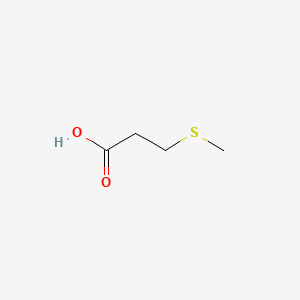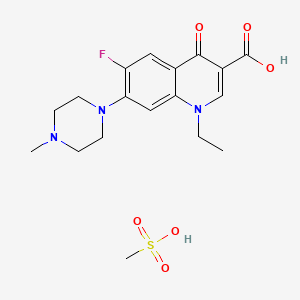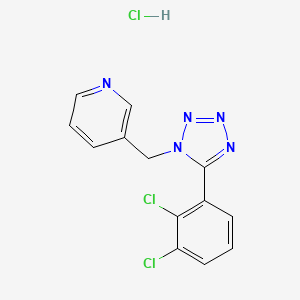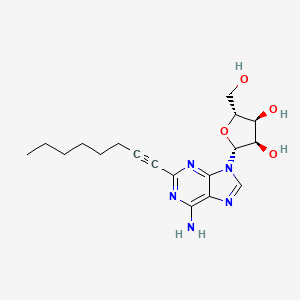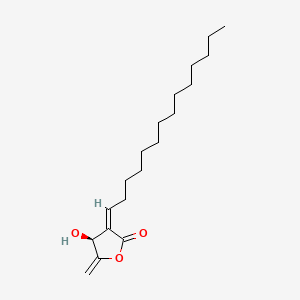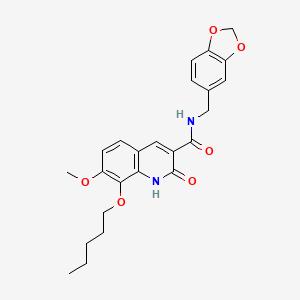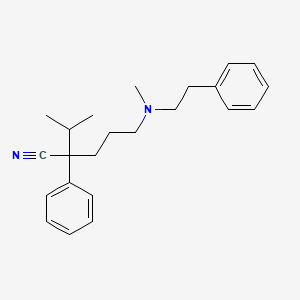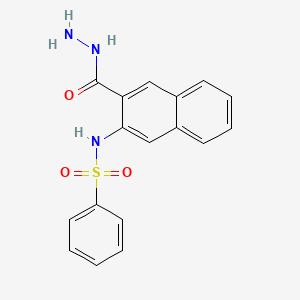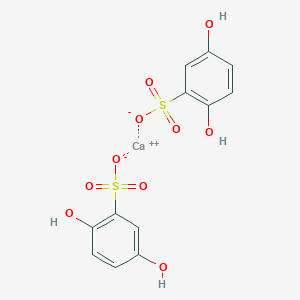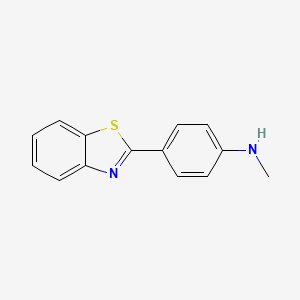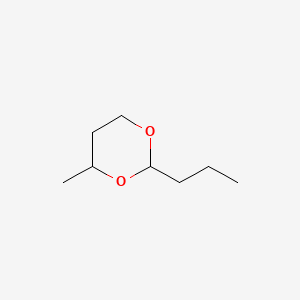
4-Methyl-2-propyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane, 4-methyl-2-propyl- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Conformational Studies
Research on 1,3-dioxanes, like 4-Methyl-2-propyl-1,3-dioxane, often focuses on their conformational properties. Studies such as those by Kuznetsov et al. (2009) and Mamleev et al. (2007) have explored the conformational aspects of 1,3-dioxanes, revealing insights into their structural behavior and isomerization paths, which are crucial for understanding their chemical properties and potential applications (Kuznetsov, Kuramshina, & Bochkor, 2009) (Mamleev et al., 2007).
Chemical Shifts in NMR Studies
Pihlaja and Nurmi (1980) examined the 13C chemical shifts in 1,3-dioxanes, including methyl-substituted derivatives. Their findings are valuable for conformational and configurational analysis in various chemical contexts, highlighting the importance of understanding the effects of substituents on chemical shifts (Pihlaja & Nurmi, 1980).
Synthesis and Degradation Studies
Research by Safarov et al. (1978) and Safarov et al. (1976) has explored the synthesis and degradation of compounds related to 1,3-dioxanes. These studies contribute to the broader understanding of the chemical reactions and pathways involved in the formation and breakdown of these compounds, which is crucial for their potential applications in various fields (Safarov, Bikkulov, Nefedov, & Dolgii, 1978) (Safarov, Rakhmankulov, Safarova, & Komissarov, 1976).
Chemical Reactions and Interactions
Studies such as those by Rychnovsky and Sinz (1998), and Mizuno et al. (2003), provide insights into the chemical reactions and interactions involving 1,3-dioxanes. These findings are essential for understanding how these compounds behave under different conditions and can guide their use in synthetic chemistry and other applications (Rychnovsky & Sinz, 1998) (Mizuno, Imafuji, Fujiwara, Ohta, & Tamiya, 2003).
Bioremediation and Environmental Aspects
Research by Zhang, Gedalanga, and Mahendra (2017) discusses the bioremediation of 1,4-dioxane-contaminated waters, an aspect crucial for environmental management and pollution control. Understanding how these compounds interact with biological systems and can be degraded or transformed is vital for addressing environmental concerns (Zhang, Gedalanga, & Mahendra, 2017).
Eigenschaften
CAS-Nummer |
1745-87-5 |
|---|---|
Produktname |
4-Methyl-2-propyl-1,3-dioxane |
Molekularformel |
C6H12O3 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
4-methyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
XZDDZTGNCUMJHI-UHFFFAOYSA-N |
SMILES |
CCCC1OCCC(O1)C |
Kanonische SMILES |
CCCC1OCCC(O1)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
1121-97-7 |
Piktogramme |
Corrosive; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,3-Dioxane, 4-methyl-2-propyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



